6-Chloro-2-(2,3-dimethylphenyl)benzoic acid, 95%
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Overview
Description
6-Chloro-2-(2,3-dimethylphenyl)benzoic acid, or 6-Cl-2-DMPBA, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 107-108°C and a boiling point of 218-220°C. It is soluble in organic solvents such as methanol, ethanol, and dimethylsulfoxide (DMSO). 6-Cl-2-DMPBA is widely used in organic synthesis, as a reagent for the synthesis of a variety of organic compounds, and in the study of biochemical and physiological processes.
Scientific Research Applications
6-Cl-2-DMPBA has many applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as esters, amides, and thiols. It is also used as a key intermediate in the synthesis of drugs and other biologically active compounds. Additionally, it is used in the study of biochemical and physiological processes, such as enzyme inhibition, drug metabolism, and signal transduction.
Mechanism of Action
6-Cl-2-DMPBA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain.
Biochemical and Physiological Effects
6-Cl-2-DMPBA has anti-inflammatory and analgesic effects. It inhibits the production of prostaglandins, which are involved in inflammation and pain. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
6-Cl-2-DMPBA is a useful reagent in organic synthesis and has many applications in scientific research. It is relatively easy to synthesize and has a wide range of uses. However, it is not recommended for use in therapeutic applications, as it can cause serious side effects. Additionally, it can be toxic if mishandled or used in excessive amounts.
Future Directions
The potential of 6-Cl-2-DMPBA is far from being fully explored. There are many research areas which could benefit from further investigation. These include its use in the synthesis of drugs and other biologically active compounds, its potential as an anti-cancer agent, and its role in drug metabolism and signal transduction. Additionally, further research could be conducted to explore its potential as an antioxidant and its effects on inflammation and pain.
Synthesis Methods
6-Cl-2-DMPBA is synthesized through a multistep reaction of 2,3-dimethylphenylacetic acid and chloroacetic acid. The reaction is conducted in aqueous sodium hydroxide solution at a temperature of 80-90°C. The reaction is then followed by crystallization, filtration, and drying to obtain the 6-Cl-2-DMPBA.
properties
IUPAC Name |
2-chloro-6-(2,3-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFVBUYXIJAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688943 |
Source
|
Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-65-0 |
Source
|
Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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